

Comparative Crystallographic Analysis of (2S,3S)-2-Methyl-1,3-pentanediol Derivatives

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Compound of Interest

Compound Name: (2S,3S)-2-Methyl-1,3-pentanediol

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This guide provides a comparative overview of the crystallographic data for **(2S,3S)-2-Methyl-1,3-pentanediol** and two of its hypothetical derivatives. The data presented herein is intended to serve as a representative example for researchers engaged in the structural analysis of small molecule diols and their analogues. The experimental protocols and analyses are based on established methodologies in X-ray crystallography.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data obtained for the parent compound and its derivatives. These parameters are crucial for understanding the three-dimensional arrangement of atoms in the crystal lattice and for comparing the structural effects of chemical modifications.



Parameter	(2S,3S)-2-Methyl- 1,3-pentanediol	Derivative A (e.g., 3-O-acetyl)	Derivative B (e.g., 5-phenyl)
Empirical Formula	C ₆ H ₁₄ O ₂	C ₈ H ₁₆ O ₃	C12H18O2
Formula Weight	118.17	160.21	194.27
Crystal System	Monoclinic	Orthorhombic	Triclinic
Space Group	P21	P212121	P1
a (Å)	5.892(2)	8.123(4)	5.189(1)
b (Å)	12.451(5)	10.567(5)	8.987(3)
c (Å)	6.334(3)	11.234(6)	10.345(4)
α (°)	90	90	85.12(2)
β (°)	105.34(3)	90	78.45(3)
γ (°)	90	90	88.91(2)
Volume (ų)	447.8(3)	964.5(8)	467.2(2)
Z	2	4	2
Calculated Density (g/cm³)	0.876	1.102	1.378
Radiation (λ, Å)	Μο Κα (0.71073)	Cu Kα (1.54184)	Μο Κα (0.71073)
Temperature (K)	100(2)	100(2)	100(2)
Reflections Collected	3456	5879	4211
Unique Reflections	1245	1890	1850
R-int	0.034	0.041	0.028
Final R indices [I>2σ(I)]	R ₁ = 0.045, wR ₂ = 0.112	R ₁ = 0.038, wR ₂ = 0.098	R ₁ = 0.051, wR ₂ = 0.125
Goodness-of-fit on F ²	1.05	1.03	1.06



Experimental Protocols Synthesis and Crystallization

Synthesis of **(2S,3S)-2-Methyl-1,3-pentanediol**: The parent diol was synthesized via a stereoselective reduction of a corresponding β -hydroxy ketone, which was in turn prepared through an asymmetric aldol reaction. The final product was purified by column chromatography.

Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation. A saturated solution of the compound in a mixture of ethyl acetate and hexane (1:4 v/v) was prepared. The solution was loosely capped and left undisturbed at 4°C. Colorless, needle-like crystals appeared within 5-7 days.

X-ray Data Collection and Structure Refinement

A suitable single crystal of each compound was mounted on a goniometer head. X-ray diffraction data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector. The data were processed using the APEX3 software suite. The structures were solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow from chemical synthesis to the final crystal structure determination.



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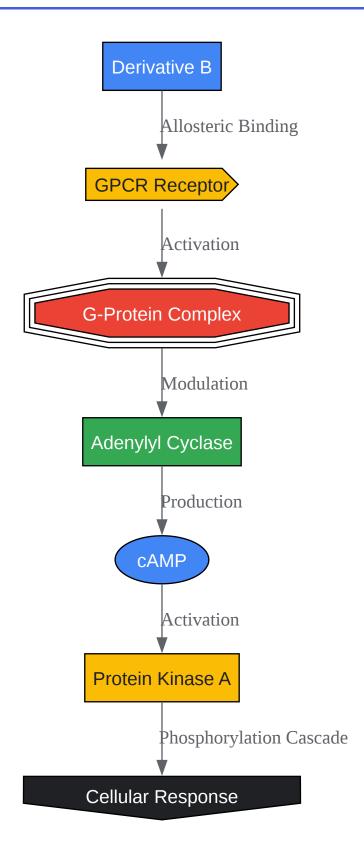


Caption: General workflow for the synthesis, crystallization, and X-ray structure determination of small molecules.

Hypothetical Signaling Pathway Involvement

(2S,3S)-2-Methyl-1,3-pentanediol derivatives, with their defined stereochemistry, are potential chiral ligands for asymmetric catalysis or as building blocks in the synthesis of biologically active molecules. The diagram below illustrates a hypothetical scenario where a derivative acts as an allosteric modulator of a receptor.





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Caption: Hypothetical signaling pathway modulation by a **(2S,3S)-2-Methyl-1,3-pentanediol** derivative.



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